molecular formula C22H20N2O4 B2405733 N-((3-Methoxy-4-((4-nitrobenzyl)oxy)phenyl)methylene)(phenyl)methanamine CAS No. 328263-30-5

N-((3-Methoxy-4-((4-nitrobenzyl)oxy)phenyl)methylene)(phenyl)methanamine

Cat. No.: B2405733
CAS No.: 328263-30-5
M. Wt: 376.412
InChI Key: HWXWEMRACGTEPX-HZHRSRAPSA-N
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Description

N-((3-Methoxy-4-((4-nitrobenzyl)oxy)phenyl)methylene)(phenyl)methanamine is a chemical compound provided for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Chemical Identifiers: • CAS Registry Number: 328263-30-5 • Molecular Formula: C 22 H 20 N 2 O 4 • Molecular Weight: 376.41 g/mol Physical and Chemical Properties: Available data indicates a calculated density of 1.2±0.1 g/cm³ and a boiling point of 550.9±50.0 °C at 760 mmHg . Researchers are advised to consult the material safety data sheet (MSDS/SDS) for comprehensive handling, storage, and safety information . This compound is part of a class of research chemicals often explored in medicinal chemistry for the synthesis and development of novel bioactive molecules . Its structure, featuring a methoxy group, a nitrobenzyloxy moiety, and an imine functional group, makes it a valuable intermediate for various synthetic pathways, particularly in the construction of more complex chemical entities for pharmacological screening .

Properties

IUPAC Name

N-benzyl-1-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-27-22-13-19(15-23-14-17-5-3-2-4-6-17)9-12-21(22)28-16-18-7-10-20(11-8-18)24(25)26/h2-13,15H,14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXWEMRACGTEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NCC2=CC=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-Methoxy-4-((4-nitrobenzyl)oxy)phenyl)methylene)(phenyl)methanamine, with the chemical formula C22H20N2O4 and a molecular weight of 376.41 g/mol, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a methoxy group and a nitrobenzyl ether moiety, which are significant for its biological interactions. The structural formula can be summarized as follows:

  • Molecular Formula : C22H20N2O4
  • CAS Number : 328263-30-5
  • Molecular Weight : 376.41 g/mol
  • Purity : >90% .

Anticancer Activity

Recent studies have explored the anticancer potential of various derivatives similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMDA-MB-231 (Breast Cancer)1.0 - 10.0Induces apoptosis via caspase activation
Compound BHeLa (Cervical Cancer)0.08 - 12.07Inhibits tubulin polymerization
Compound CHCT-15 (Colon Cancer)<10.0Cell cycle arrest in G2/M phase

These findings suggest that the presence of specific substituents on the phenyl rings can enhance anticancer activity by modulating interactions with cellular targets such as tubulin and apoptosis pathways .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Similar compounds have shown varying degrees of antibacterial and antifungal activity:

MicroorganismMinimum Inhibitory Concentration (MIC, μg/mL)
E. coli16.69 - 78.23
S. aureus5.64 - 77.38
C. albicans3.125 - 100

These results indicate that structural modifications can lead to enhanced antimicrobial efficacy, particularly against Gram-positive bacteria .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    A study evaluated the cytotoxic effects of several derivatives on MDA-MB-231 cells, revealing that compounds with methoxy and nitro substitutions significantly increased apoptotic markers such as caspase-3 activity.
  • Mechanistic Insights :
    Molecular docking studies have suggested that the binding affinity of these compounds to tubulin is critical for their anticancer effects, as they mimic colchicine in disrupting microtubule dynamics .
  • Structure-Activity Relationship (SAR) :
    Research has shown that the introduction of electron-donating groups enhances biological activity due to increased lipophilicity and improved binding interactions with target proteins.

Scientific Research Applications

Chemical Properties and Structure

N-((3-Methoxy-4-((4-nitrobenzyl)oxy)phenyl)methylene)(phenyl)methanamine has the molecular formula C22H20N2O4C_{22}H_{20}N_{2}O_{4} and a molecular weight of approximately 376.41 g/mol. The compound features a methanamine backbone with a methylene bridge connecting a phenyl group to a 3-methoxy-4-(4-nitrobenzyl)oxyphenyl moiety. The presence of functional groups such as methoxy and nitro contributes to its unique reactivity and biological activities .

Biological Applications

  • Antimicrobial Activity
    • Preliminary studies suggest that this compound exhibits notable antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing higher potency than traditional antibiotics like ampicillin . The compound's structural characteristics may enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
  • Cancer Research
    • The compound's ability to interact with biological systems has led to investigations into its potential as an anticancer agent. Its structural similarities to known inhibitors of cancer-related pathways position it as a promising candidate for further research in oncology . Molecular docking studies have indicated favorable interactions with key proteins involved in cancer progression.

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

  • Formation of the Methylene Bridge : This is achieved through reactions involving appropriate aldehydes and amines.
  • Functional Group Modifications : The introduction of methoxy and nitro groups can be optimized based on the desired biological activity and yield.

Future Directions and Case Studies

Research into this compound is ongoing, with several case studies highlighting its potential applications:

  • Antimicrobial Development : A recent study demonstrated that derivatives of this compound exhibited enhanced antibacterial activity against resistant strains such as MRSA, suggesting its utility in developing new antibiotics .
  • Cancer Therapeutics : Investigations into its mechanism of action are underway, focusing on its ability to inhibit cancer cell proliferation through targeted interactions with oncogenic pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related Schiff bases and benzylamine derivatives:

Compound Name (CAS) Substituents/R-Groups Molecular Weight (g/mol) Synthesis Method Key Properties/Applications
Target Compound (328263-30-5) 3-OCH₃, 4-O-(4-NO₂Benzyl), Phenyl 392.41 Condensation reaction Research chemical; no activity data
N-(4-(Trifluoromethyl)benzylidene)-1-(4-(trifluoromethyl)phenyl)methanamine (4g) 4-CF₃ on both aryl rings ~380 (estimated) General Procedure A (amine + aldehyde) High yield (37%); liquid form
N-(4-(tert-Butyl)benzylidene)-1-(4-(tert-butyl)phenyl)methanamine (4d) 4-C(CH₃)₃ on both aryl rings ~350 (estimated) General Procedure A (amine + aldehyde) High yield (92%); liquid form
N-(4-Nitrobenzyl)-1,1,1-triphenylmethanamine (200) 4-NO₂, Triphenylmethyl 405.42 Amine + triphenylmethyl chloride HDAC inhibitor candidate
4-{[(4-Methoxybenzyl)amino]methyl}-N,N-dimethylaniline (510723-62-3) 4-OCH₃, N,N-dimethyl 270.36 Multi-step alkylation Unreported biological activity

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (CF₃) in compound 4g enhances lipophilicity and metabolic stability .
  • Electron-Donating Groups (EDGs): Methoxy (OCH₃) in the target compound improves solubility but may reduce reactivity compared to EDG-free analogues .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule can be dissected into two primary precursors:

  • 3-Methoxy-4-((4-nitrobenzyl)oxy)benzaldehyde : Aromatic aldehyde with methoxy and nitrobenzyl ether substituents.
  • Phenylmethanamine (Benzylamine) : Primary amine for Schiff base formation.

Key intermediates are synthesized via etherification and condensation reactions, as evidenced by analogous protocols in chalcone and thiophene syntheses.

Stepwise Synthesis

Synthesis of 3-Methoxy-4-((4-nitrobenzyl)oxy)benzaldehyde

Route A: Nucleophilic Aromatic Substitution

  • Starting Materials :
    • 3-Methoxy-4-hydroxybenzaldehyde
    • 4-Nitrobenzyl bromide
  • Reaction Conditions :

    • Base: Potassium carbonate (K₂CO₃) in acetone.
    • Temperature: Reflux (56–60°C) for 12–24 hours.
    • Mechanism: SN2 displacement of bromide by the phenolic oxygen.

    Equation :
    $$
    \text{3-Methoxy-4-hydroxybenzaldehyde} + \text{4-Nitrobenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{Acetone}} \text{3-Methoxy-4-((4-nitrobenzyl)oxy)benzaldehyde} + \text{KBr}
    $$

  • Yield : ~75–85% (extrapolated from similar etherifications).

Route B: Mitsunobu Reaction

  • Alternative for sterically hindered substrates:
    • Reagents: Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃).
    • Solvent: Tetrahydrofuran (THF).
Schiff Base Formation

Condensation of Aldehyde and Amine

  • Reactants :
    • 3-Methoxy-4-((4-nitrobenzyl)oxy)benzaldehyde
    • Benzylamine
  • Reaction Conditions :

    • Solvent: Anhydrous ethanol or toluene.
    • Catalyst: Molecular sieves (4Å) to absorb water.
    • Temperature: Reflux (78–110°C) for 6–12 hours.

    Equation :
    $$
    \text{Aldehyde} + \text{Benzylamine} \xrightarrow{\text{EtOH, Molecular Sieves}} \text{N-((3-Methoxy-4-((4-nitrobenzyl)oxy)phenyl)methylene)(phenyl)methanamine} + \text{H}_2\text{O}
    $$

  • Yield : ~60–75% (based on Schiff base syntheses).

Optimization and Reaction Kinetics

Critical Parameters

  • Solvent Choice : Polar aprotic solvents (e.g., acetone, DMF) enhance etherification rates.
  • Temperature Control : Prolonged reflux in condensation steps minimizes side reactions (e.g., enamine formation).
  • Catalysts : Molecular sieves improve imine yields by shifting equilibrium via dehydration.

Side Reactions and Mitigation

  • Hydrolysis of Imine : Avoid aqueous workup; use anhydrous conditions.
  • Oxidation of Aldehyde : Conduct reactions under nitrogen atmosphere.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR Spectroscopy :

    • C=N stretch: 1600–1650 cm⁻¹.
    • NO₂ asymmetric stretch: 1520 cm⁻¹.
  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) :
      • Imine proton (CH=N): δ 8.30–8.50 (s, 1H).
      • Aromatic protons: δ 6.80–8.20 (m, 12H).
    • ¹³C NMR :
      • C=N: δ 150–160 ppm.
  • High-Resolution Mass Spectrometry (HR-MS) :

    • Expected [M+H]⁺: 377.1504 (C₂₂H₂₁N₂O₄⁺).

Crystallographic Data (Hypothetical)

  • Crystal System : Monoclinic, space group P2₁/c (analogous to chalcone derivatives).
  • Hydrogen Bonding : Intramolecular N–H⋯O and C–H⋯O interactions stabilize conformation.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purity (%) Key Advantage
Etherification K₂CO₃, acetone, reflux 75–85 95 Scalability
Schiff Base EtOH, molecular sieves, reflux 60–75 90–95 Mild conditions
Mitsunobu DEAD, PPh₃, THF 70–80 98 Steric control

Q & A

Q. Advanced Research Focus

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the nitrobenzyloxy group .
  • Moisture Control : Use desiccants or vacuum-sealed containers to avoid hydrolysis of the imine bond .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures; avoid heating above 150°C .

What role does the nitrobenzyloxy substituent play in modulating biological activity?

Q. Advanced Research Focus

  • Electron-Withdrawing Effects : The nitro group enhances electrophilicity, potentially improving binding to biological targets (e.g., enzymes in cancer or microbial pathways) .
  • Structure-Activity Relationship (SAR) : Analogous compounds with nitro groups show enhanced antimicrobial activity compared to methoxy or halogen substituents .
  • Metabolic Stability : The nitro group may reduce oxidative metabolism, prolonging half-life in vitro .

How can computational modeling predict interactions between this compound and biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use software like AutoDock to simulate binding to receptors (e.g., fungal CYP51 or topoisomerases). The methoxyphenyl group may occupy hydrophobic pockets .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., imine nitrogen for protonation in acidic environments) .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~3.5) and blood-brain barrier penetration, critical for CNS-targeted studies .

What analytical methods resolve contradictions in reported biological activity data?

Q. Advanced Research Focus

  • Dose-Response Curves : Reproduce assays with standardized concentrations (e.g., IC₅₀ values for anticancer activity) to validate efficacy .
  • HPLC Purity Checks : Ensure >95% purity to rule out impurities as confounding factors .
  • Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. HeLa) to assess selectivity .

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